6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Pyrimidinone SAR

This ortho-chlorobenzyl regioisomer delivers a defined polypharmacological signature—~4.4-fold AChE selectivity over BuChE (AChE IC₅₀ 1.58 μM; BuChE IC₅₀ 6.88 μM) and GluN2B-preferring NMDA antagonism (GluN2B IC₅₀ 8.69 μM vs GluN2A IC₅₀ 21.0 μM)—that is lost in para-chlorobenzyl and unsubstituted benzyl congeners. Procuring this precise isomer eliminates the risk of divergent pharmacological fingerprints and ensures reproducibility in cholinesterase panels, ionotropic glutamate receptor pharmacology, and multi-target CNS ligand campaigns.

Molecular Formula C12H11ClN2OS
Molecular Weight 266.75 g/mol
CAS No. 2097967-39-8
Cat. No. B1487077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS2097967-39-8
Molecular FormulaC12H11ClN2OS
Molecular Weight266.75 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl
InChIInChI=1S/C12H11ClN2OS/c1-17-12-14-9(7-11(16)15-12)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,15,16)
InChIKeyJWFQVAXGTLIUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2097967-39-8): Structural Identity and Physicochemical Baseline for Research Procurement


6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic heterocyclic small molecule belonging to the 2-methylthio-4(3H)-pyrimidinone family, defined by a C-6 ortho-chlorobenzyl substituent . Its molecular formula is C₁₂H₁₁ClN₂OS (exact mass 266.028 Da) [1], positioning it as a structurally distinct regioisomer within the chlorobenzyl-methylthiopyrimidinone series. The compound is primarily investigated as a chemical probe for acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and ionotropic NMDA-type glutamate receptors [2].

Why In-Class Substitution of 6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Is Insufficient for Targeted Research


Within the 2-methylthio-4(3H)-pyrimidinone scaffold, seemingly minor positional isomerism or substituent changes can dictate target engagement profiles—the ortho-chlorobenzyl regioisomer exhibits a distinct AChE/BuChE selectivity ratio and a unique NMDA GluN1a/GluN2B inhibitory signature that is absent from the para-chlorobenzyl and unsubstituted benzyl analogues, as well as from the thioxo congener [1]. Therefore, generic procurement based solely on the pyrimidinone core or the chlorobenzyl moiety risks selecting a compound with divergent pharmacological fingerprints, compromising reproducibility in cholinesterase or glutamate receptor studies [2].

Quantitative Differentiation Evidence for 6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Versus Close Structural Analogues


AChE/BuChE Selectivity Ratio: Ortho-Chlorobenzyl vs. 4-Chlorobenzyl and Unsubstituted Benzyl Analogues

The target compound exhibits a quantifiable AChE/BuChE selectivity window. Its BuChE IC₅₀ (6.88E+3 nM) is 4.4-fold higher than its AChE IC₅₀ (1.58E+3 nM), indicating preferential AChE engagement. In contrast, the 6-(4-chlorobenzyl) regioisomer shows a narrower selectivity ratio (BuChE IC₅₀ / AChE IC₅₀ ≈ 2.1), while the unsubstituted 6-benzyl analogue loses selectivity altogether (ratio ≈ 1.0) [1]. The ortho-chlorine position thus confers a measurable selectivity advantage for experiments requiring AChE-preferential inhibition over BuChE.

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Pyrimidinone SAR

NMDA GluN1a/GluN2B Subtype Inhibition: Ortho-Chlorobenzyl vs. Para-Chlorobenzyl

The target compound inhibits human GluN1a/GluN2B NMDA receptors with an IC₅₀ of 8.69E+3 nM. The 6-(4-chlorobenzyl) analogue shows approximately 2.8-fold weaker activity at the same receptor subtype (IC₅₀ ~2.44E+4 nM) [1]. This translates into a quantifiable ortho- vs. para-substitution effect magnitude (ΔpIC₅₀ ≈ 0.45) on NMDA receptor modulation.

NMDA receptor GluN1a/GluN2B antagonist Pyrimidinone pharmacology

NMDA Receptor Subtype Selectivity: GluN2B vs. GluN2A Discrimination

The target compound displays a 2.4-fold selectivity for GluN1a/GluN2B (IC₅₀ 8.69E+3 nM) over GluN1a/GluN2A (IC₅₀ 2.10E+4 nM). The unsubstituted 6-benzyl analogue and the 6-(4-chlorobenzyl) isomer show negligible GluN2B/GluN2A discrimination (selectivity ratios ≤1.3) [1]. The ortho-chlorine substitution pattern is therefore associated with the emergence of measurable NMDA receptor subtype selectivity that is not a class-wide property of 2-methylthiopyrimidinones.

NMDA GluN2B selectivity Receptor subtype profiling Pyrimidinone SAR

Structural Differentiation from 2-Thioxo Analogue: Physicochemical and Ligand-Efficiency Implications

Replacement of the 2-methylthio group with a 2-thioxo group (6-(2-chlorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) substantially alters the hydrogen-bond donor/acceptor profile (1 donor/3 acceptors for the methylthio compound vs. 2 donors/2 acceptors for the thioxo compound), as well as the calculated polar surface area and logP [1]. These differences have direct consequences for membrane permeability and protein binding, which are critical in cellular assay contexts.

Thioether vs. thione Physicochemical properties Lead optimization

Validated Application Scenarios for 6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one in Research and Discovery


Cholinesterase Profiling Panels Requiring AChE-Preferential Inhibitory Probes

The compound's ~4.4-fold AChE-over-BuChE selectivity makes it a useful tool for cholinesterase inhibition profiling panels where discrimination between AChE and BuChE is required. Its IC₅₀ values (AChE 1.58 μM, BuChE 6.88 μM) position it as a moderate-affinity probe suitable for pharmacological validation in Alzheimer's disease-related enzyme studies [1].

NMDA Receptor Subtype Deconvolution Studies

With its measurable GluN2B-preferring profile (GluN2B IC₅₀ 8.69 μM vs. GluN2A IC₅₀ 21.0 μM), this compound serves as a chemical starting point for NMDA receptor subtype pharmacology experiments. The ortho-chlorobenzyl substitution is essential for this subtype bias; alternative regioisomers lose this discrimination [1].

Pyrimidinone Scaffold Structure-Activity Relationship (SAR) Libraries

The compound provides a key reference point in 2-methylthio-6-benzylpyrimidin-4(3H)-one SAR libraries, representing the ortho-chlorinated benzyl congener. Its well-defined binding profiles across AChE, BuChE, and NMDA receptors enable systematic mapping of substitution effects on target selectivity, which is validated by cross-target data from ChEMBL-curated assays [1].

Chemical Probe for Multi-Target CNS Ligand Design

The compound's concurrent engagement of cholinesterase enzymes and NMDA receptors—two validated CNS targets—makes it a useful starting point for fragment-based or multi-target ligand design campaigns. The ortho-chlorine positioning is directly linked to the emergence of this multi-target profile, as evidenced by the loss of polypharmacology in the para-isomer and unsubstituted benzyl analogue [1].

Quote Request

Request a Quote for 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.